4-Methylbenzimidic acid methyl ester hydrochloride
Description
The compound 4-methylbenzimidic acid methyl ester hydrochloride (systematic name: methyl 4-(aminomethyl)benzoate hydrochloride) is a benzoic acid derivative characterized by a methyl ester group and an aminomethyl substituent on the aromatic ring, with a hydrochloride counterion.
Properties
IUPAC Name |
methyl 4-methylbenzenecarboximidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-7-3-5-8(6-4-7)9(10)11-2;/h3-6,10H,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPCNKISBYYKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzimidic acid methyl ester hydrochloride typically involves the esterification of 4-methylbenzimidic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of 4-Methylbenzimidic acid methyl ester hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzimidic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, alcohols, and other functionalized compounds.
Scientific Research Applications
4-Methylbenzimidic acid methyl ester hydrochloride finds applications in several areas of scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methylbenzimidic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₉H₁₂ClNO₂
- Molecular Weight : 201.65 g/mol
- Structure: Features a benzoate methyl ester backbone with an aminomethyl (-CH₂NH₂) group at the para position, protonated as -CH₂NH₃⁺Cl⁻ .
- Applications : Serves as a versatile intermediate in pharmaceutical synthesis, agrochemical development, and material science due to its reactive amine and ester functionalities .
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 4-methylbenzimidic acid methyl ester hydrochloride and related compounds.
Table 1: Comparative Analysis of Structurally Similar Compounds
Structural and Functional Insights
Substituent Diversity: The aminomethyl group in methyl 4-(aminomethyl)benzoate hydrochloride enables nucleophilic reactivity, making it suitable for coupling reactions in drug synthesis . D-Phenylglycine methyl ester hydrochloride incorporates an α-amino acid ester, critical for β-lactam antibiotic production . Naphthyl-containing compounds (e.g., CAS 811842-04-3) exhibit enhanced lipophilicity, favoring blood-brain barrier penetration in CNS drug development .
Synthetic Methods :
- Industrial-scale synthesis of D-phenylglycine methyl ester hydrochloride involves sulfuryl chloride-mediated esterification under controlled temperatures (≤50°C), achieving >99% purity .
- Indole-based esters (e.g., CAS 155135-61-8) require heterocyclic ring formation prior to esterification, often using palladium catalysts .
Applications: Pharmaceutical Intermediates: Methyl 4-(aminomethyl)benzoate hydrochloride is a precursor for AMPK activators and kinase inhibitors . Analytical Standards: Compounds like 4-((2-(methylamino)ethoxy)methyl)benzonitrile HCl are used in HPLC and FTIR for quality control in regulated pharmaceuticals .
Key Differentiators and Research Findings
- Reactivity: The aminomethyl group in methyl 4-(aminomethyl)benzoate hydrochloride shows higher nucleophilicity compared to the methylaminoethoxy group in 4-((2-(methylamino)ethoxy)methyl)benzonitrile HCl, enabling faster cross-coupling reactions .
- Thermal Stability : Indole-based esters (e.g., 2,3-dihydro-1H-indole-4-carboxylic acid methyl ester HCl) exhibit superior thermal stability (>200°C) due to aromatic conjugation, unlike aliphatic esters like D-phenylglycine derivatives .
- Regulatory Compliance: Reference standards such as 4-((2-(methylamino)ethoxy)methyl)benzonitrile HCl meet USP/EMA guidelines, emphasizing their role in cGMP manufacturing .
Biological Activity
4-Methylbenzimidic acid methyl ester hydrochloride (CAS Number: 39739-50-0) is a chemical compound with significant implications in biochemical research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12ClN2O2
- Molecular Weight : 228.67 g/mol
- Physical State : White to off-white crystalline powder
- Purity : Typically >98% (T)
Biological Activity
4-Methylbenzimidic acid methyl ester hydrochloride exhibits various biological activities, primarily through its role as a biochemical intermediate. It is involved in the synthesis of amino acid methyl esters and has been studied for its potential effects on enzyme inhibition.
Enzyme Inhibition Studies
- Tryptophan Hydroxylase Inhibition : Preliminary studies suggest that similar compounds can inhibit tryptophan hydroxylase, an enzyme critical for serotonin synthesis. This inhibition can lead to decreased serotonin levels, which may have implications for mood regulation and depression treatment .
- Poly (ADP-ribose) Polymerase (PARP) Interaction : Although not directly studied for 4-Methylbenzimidic acid methyl ester hydrochloride, related compounds have shown interactions with PARP, indicating potential roles in DNA damage response pathways.
Case Study 1: Serotonin Modulation
A study investigating the effects of benzimidazole derivatives on serotonin levels demonstrated that compounds structurally related to 4-Methylbenzimidic acid methyl ester hydrochloride could significantly reduce serotonin synthesis in animal models. This reduction was linked to behavioral changes consistent with depressive symptoms, suggesting a potential avenue for therapeutic exploration in mood disorders.
Case Study 2: Antitumor Activity
Research into similar benzimidazole derivatives has indicated potential antitumor activity through mechanisms involving apoptosis induction in cancer cells. The inhibition of DNA repair mechanisms via PARP interference has been noted as a significant factor in enhancing the efficacy of chemotherapeutic agents.
Table 1: Comparison of Biological Activities
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| 4-Methylbenzimidic acid methyl ester HCl | Potential enzyme inhibition | Neurotransmitter modulation |
| Related benzimidazole derivatives | PARP inhibition | Antitumor effects |
| Tryptophan hydroxylase inhibitors | Decreased serotonin synthesis | Mood regulation |
Table 2: Research References
| Study Reference | Findings |
|---|---|
| Pinto Brod et al. (2016) | Investigated serotonin modulation effects |
| Wallace et al. (2014) | Explored reversal learning impaired by serotonin depletion |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
